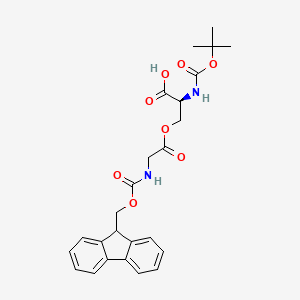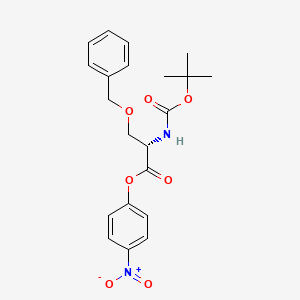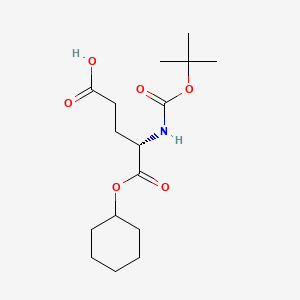
Boc-glu-ochex
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-glu-ochex typically involves the protection of the amino group of glutamic acid with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with cyclohexanol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-glu-ochex undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) to yield the free amino acid.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.
Substitution: Various nucleophiles such as amines or alcohols can be used depending on the desired product.
Major Products:
Hydrolysis: Yields the free carboxylic acid.
Deprotection: Yields the free amino acid.
Substitution: Yields substituted derivatives of glutamic acid.
Applications De Recherche Scientifique
Chemistry: Boc-glu-ochex is widely used in peptide synthesis, particularly in the synthesis of cyclic peptides and peptide-based drugs. Its stability and ability to minimize side reactions make it an essential reagent in the field of synthetic chemistry .
Biology: In biological research, this compound is used to synthesize peptide substrates for enzyme assays and to study protein-protein interactions. It is also used in the development of peptide-based inhibitors for various biological targets .
Medicine: this compound is used in the development of peptide-based therapeutics, including drugs for cancer, infectious diseases, and metabolic disorders. Its ability to protect the amino group during synthesis ensures the integrity of the final therapeutic peptide .
Industry: In industrial applications, this compound is used in the large-scale synthesis of peptides for pharmaceuticals and biotechnology products. It is also used in the production of molecularly imprinted polymers for selective adsorption and separation processes .
Mécanisme D'action
The mechanism of action of Boc-glu-ochex in chemical synthesis involves its incorporation into the target molecule, followed by subsequent reactions to achieve the desired chemical transformation. The Boc group protects the amino group of glutamic acid, preventing unwanted side reactions during synthesis. Upon completion of the synthesis, the Boc group is removed to yield the free amino acid or peptide.
Comparaison Avec Des Composés Similaires
- Boc-L-glutamic acid γ-cyclohexyl ester
- Boc-Asp(OcHex)
- Boc-Glu(OBzl)-OH
Comparison: Boc-glu-ochex is unique due to its cyclohexyl ester group, which provides enhanced stability compared to other ester derivatives. This stability is particularly beneficial in minimizing side reactions during peptide synthesis. Additionally, the Boc group offers effective protection of the amino group, making this compound a preferred choice in solid-phase peptide synthesis .
Propriétés
IUPAC Name |
(4S)-5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTMNTVXXIJGMR-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Boc-Glu(OcHex) in the synthesis of the h-EGF fragment?
A1: Boc-Glu(OcHex) represents a specifically protected form of glutamic acid, a key amino acid within the 31-53 sequence of h-EGF. The "Boc" group (tert-butyloxycarbonyl) acts as a temporary protecting group for the amino group, preventing unwanted side reactions during synthesis. The "OcHex" (O-cyclohexyl) group similarly protects the side chain carboxylic acid of glutamic acid. These protecting groups are crucial for ensuring that the amino acids link in the correct order and with the desired stereochemistry. []
Q2: How does the use of protected amino acids like Boc-Glu(OcHex) contribute to the overall efficiency of peptide synthesis?
A2: The use of protected amino acids like Boc-Glu(OcHex) is fundamental to solid-phase peptide synthesis. By selectively blocking reactive groups, these protecting groups prevent unwanted side reactions, ensuring that each amino acid couples only at the desired site. This significantly improves the efficiency and yield of the synthesis process, especially for longer and more complex peptides like the h-EGF fragment. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


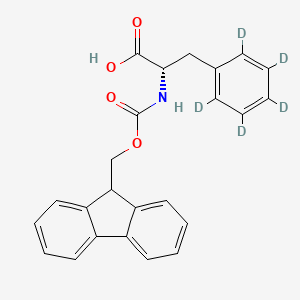
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)
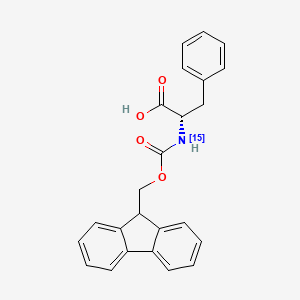
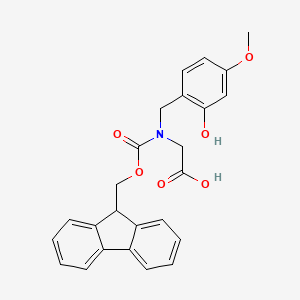

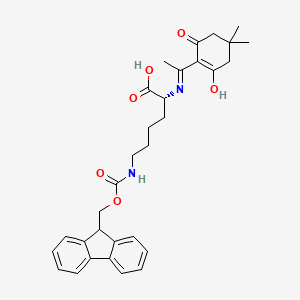
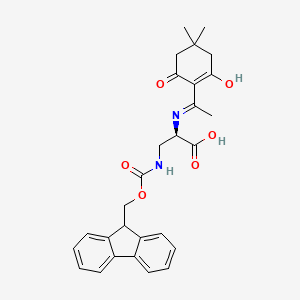
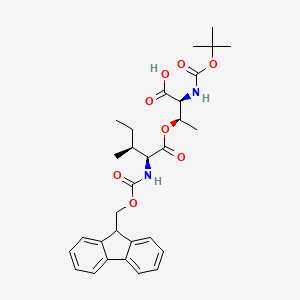
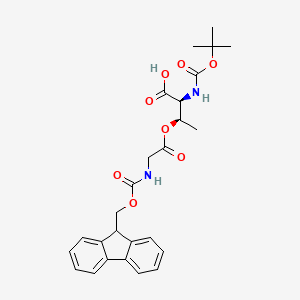
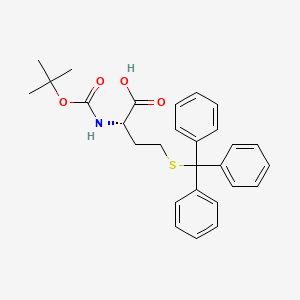
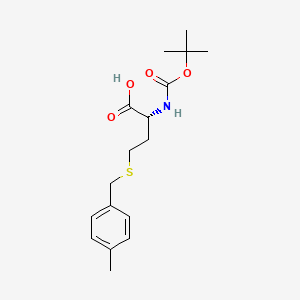
![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)
